Digoxigenin Tyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Digoxigenin Tyramide is a hapten-labeled tyramide reagent used primarily in Tyramide Signal Amplification (TSA) techniques. It is widely utilized in immunohistochemistry, immunocytochemistry, and in situ hybridization to enhance the detection sensitivity of target molecules. The compound leverages the catalytic activity of horseradish peroxidase to facilitate the localized deposition of this compound molecules, thereby amplifying the signal and enabling the visualization of low-abundance targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Digoxigenin Tyramide involves the conjugation of digoxigenin, a steroid hapten, to tyramide. The process typically includes the following steps:

Activation of Digoxigenin: Digoxigenin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, forming an NHS ester.

Conjugation to Tyramide: The activated digoxigenin is then reacted with tyramide in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Digoxigenin Tyramide primarily undergoes the following types of reactions:

Oxidation: Catalyzed by horseradish peroxidase in the presence of hydrogen peroxide, leading to the formation of reactive intermediates.

Covalent Bond Formation: The reactive intermediates form covalent bonds with electron-rich regions of target molecules, facilitating signal amplification.

Common Reagents and Conditions

Horseradish Peroxidase (HRP): Catalyzes the oxidation of tyramide.

Hydrogen Peroxide (H₂O₂): Acts as an oxidizing agent.

Buffer Solutions: Maintain optimal pH for the reactions.

Major Products

The major product of these reactions is the covalently bound this compound on the target molecule, which can be detected using anti-digoxigenin antibodies .

Aplicaciones Científicas De Investigación

Digoxigenin Tyramide has a wide range of applications in scientific research:

Chemistry: Used in the detection of specific nucleic acid sequences through in situ hybridization.

Biology: Facilitates the study of gene expression and localization in cells and tissues.

Medicine: Employed in diagnostic techniques to detect pathogens and genetic abnormalities.

Industry: Utilized in the development of biosensors and diagnostic assays

Mecanismo De Acción

The mechanism of action of Digoxigenin Tyramide involves the following steps:

Hybridization: Digoxigenin-labeled probes hybridize to the target nucleic acid sequences.

Detection: Anti-digoxigenin HRP binds to the digoxigenin-labeled probes.

Signal Amplification: HRP catalyzes the oxidation of tyramide in the presence of hydrogen peroxide, forming reactive intermediates.

Covalent Bond Formation: The reactive intermediates form covalent bonds with nearby molecules, amplifying the signal.

Comparación Con Compuestos Similares

Similar Compounds

Biotin Tyramide: Another hapten-labeled tyramide used in TSA techniques.

Fluorescein Tyramide: Used for fluorescent signal amplification.

Rhodamine Tyramide: Employed for red fluorescent signal amplification

Uniqueness

Digoxigenin Tyramide is unique due to its high specificity and strong binding affinity for anti-digoxigenin antibodies, making it particularly useful in applications requiring high sensitivity and specificity .

Propiedades

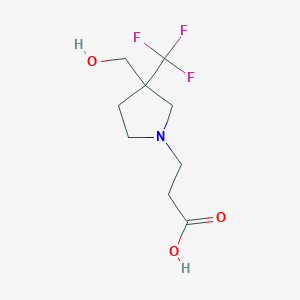

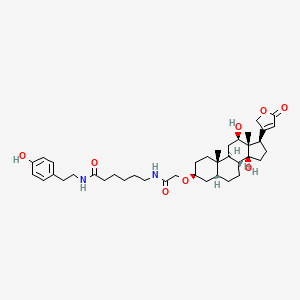

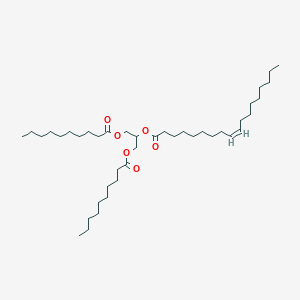

Fórmula molecular |

C39H56N2O8 |

|---|---|

Peso molecular |

680.9 g/mol |

Nombre IUPAC |

6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]-N-[2-(4-hydroxyphenyl)ethyl]hexanamide |

InChI |

InChI=1S/C39H56N2O8/c1-37-16-13-29(48-24-35(45)40-18-5-3-4-6-34(44)41-19-15-25-7-10-28(42)11-8-25)21-27(37)9-12-31-32(37)22-33(43)38(2)30(14-17-39(31,38)47)26-20-36(46)49-23-26/h7-8,10-11,20,27,29-33,42-43,47H,3-6,9,12-19,21-24H2,1-2H3,(H,40,45)(H,41,44)/t27-,29+,30-,31-,32+,33-,37+,38+,39+/m1/s1 |

Clave InChI |

HDWVXJDRHANLFV-AMVRZWEMSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)

![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)

![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)

![4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-3-methyl-benzoic acid](/img/structure/B15291046.png)